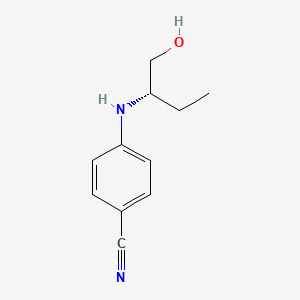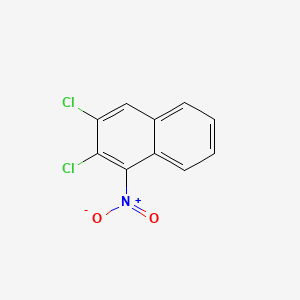
8-((3-Methylcyclohexyl)oxy)caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant. This compound is characterized by the substitution of a 3-methylcyclohexyl group at the 8th position of the caffeine molecule. It has a molecular formula of C15H22N4O3 and a molecular weight of 306.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-Methylcyclohexyl)oxy)caffeine typically involves the reaction of caffeine with 3-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 8-((3-Methylcyclohexyl)oxy)caffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
8-((3-Methylcyclohexyl)oxy)caffeine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of caffeine derivatives and their chemical properties.
Biology: The compound is used in studies of its effects on biological systems, including its potential as a stimulant and its interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 8-((3-Methylcyclohexyl)oxy)caffeine is similar to that of caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. The compound also increases the release of neurotransmitters such as dopamine and norepinephrine, further enhancing its stimulant effects .
Comparaison Avec Des Composés Similaires
8-Cycloheptyloxy caffeine: Another derivative of caffeine with a cycloheptyl group at the 8th position.
1,3,7-Trimethyluric acid:
Comparison: 8-((3-Methylcyclohexyl)oxy)caffeine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and biological properties. Compared to 8-cycloheptyloxy caffeine, it has a different cycloalkyl group, leading to variations in its chemical reactivity and biological activity. Compared to 1,3,7-trimethyluric acid, it retains the stimulant properties of caffeine but with potential differences in metabolism and pharmacokinetics .
Propriétés
Numéro CAS |
73747-36-1 |
|---|---|
Formule moléculaire |
C15H22N4O3 |
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-(3-methylcyclohexyl)oxypurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
IIVPOHXPTVEOOE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


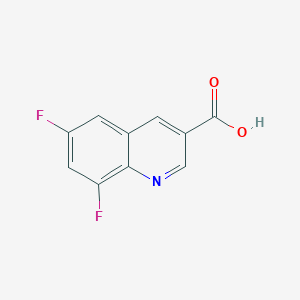
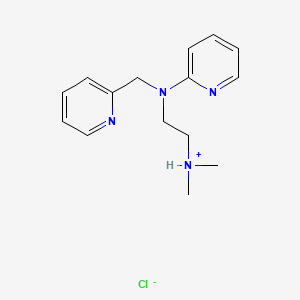
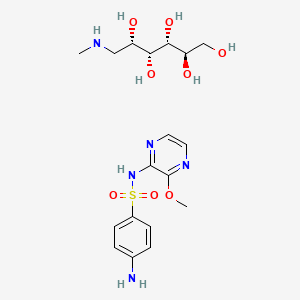
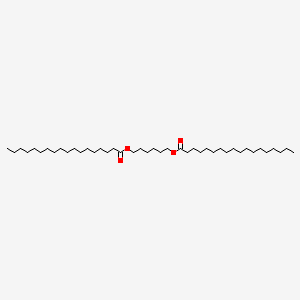
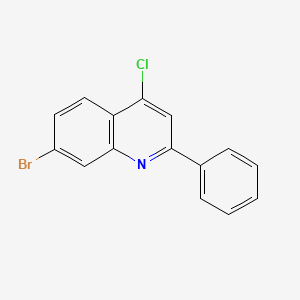
![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
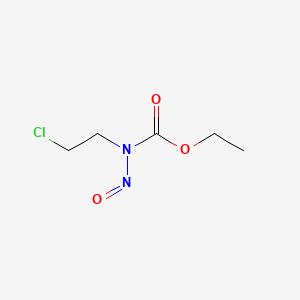

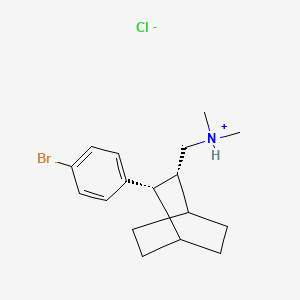
![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)

![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
